6-Methyl-4-chromanone

Vue d'ensemble

Description

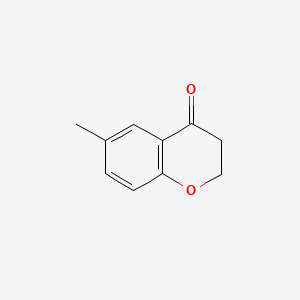

6-Methyl-4-chromanone is a heterocyclic compound belonging to the class of chromanones. It is characterized by a fusion of a benzene ring with a dihydropyran ring, with a methyl group attached at the 6th position. This compound is significant due to its diverse biological activities and its role as a building block in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-chromanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methyl vinyl ketone, followed by cyclization to form the chromanone structure .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as catalytic hydrogenation and the use of biocatalysts for enantioselective synthesis are also explored .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methyl-4-chromanone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding chromones or quinones.

Reduction: Formation of chiral alcohols using carbonyl reductase.

Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Enzymatic reduction using biocatalysts such as Sporobolomyces salmonicolor.

Substitution: Friedel-Crafts acylation using aluminum chloride.

Major Products:

Oxidation: Chromones and quinones.

Reduction: Chiral alcohols.

Substitution: Various substituted chromanones.

Applications De Recherche Scientifique

6-Methyl-4-chromanone is a chromanone derivative with a variety of applications in scientific research . Chromanones, also known as chroman-4-ones, are heterobicyclic compounds that serve as building blocks in medicinal chemistry .

IUPAC Name: 6-methyl-2,3-dihydrochromen-4-one

Molecular Formula:

Molecular Weight: 162.18 g/mol

Potential Applications of Chromanones

- Monoamine Oxidase Inhibition: Certain heteroarylidenechroman-4-ones have demonstrated the ability to inhibit human monoamine oxidase (hMAO) isoforms. In one study, a specific compound showed high potency in inhibiting hMAO-B (IC50 = 10.58 nM) and selectivity (SI > 9452) compared to selegiline, a standard inhibitor .

- Serotonin Transporter Inhibition: Chroman-4-one derivatives have been evaluated as inhibitors of the serotonin transporter (SERT) and 5-HT1A receptor, showing potential as dual inhibitors of these targets .

- Plant Immunity: Studies have explored novel 4-chromanone-derived compounds as inducers of plant immunity. These compounds can enhance disease resistance in plants, increase levels of soluble protein, soluble sugar, total phenol, and chlorophyll, and improve fruit flavor and taste. Transcriptome analysis has indicated that these compounds primarily target the abscisic acid (ABA) signaling pathway, which is important for plant hormone signal transduction and resistance against diseases .

- Diagnostic Imaging: Specific derivatives of (E)-3-benzylidenechroman-4-one have been synthesized and assessed for their potential in diagnostic imaging for Alzheimer's disease (AD) by targeting β-amyloid (Aβ) plaques. In vitro studies have shown that certain derivatives exhibit high binding affinities to Aβ plaques .

Production Method for Substituted-4-Chromanones

Mécanisme D'action

The mechanism of action of 6-Methyl-4-chromanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant properties by scavenging free radicals. The compound’s structure allows it to interact with cellular receptors, influencing signal transduction pathways .

Comparaison Avec Des Composés Similaires

- 4-Chromanone

- 6-Fluoro-4-chromanone

- 7-Methyl-4-chromanone

Comparison: 6-Methyl-4-chromanone is unique due to the presence of the methyl group at the 6th position, which influences its biological activity and chemical reactivity. Compared to 4-chromanone, it exhibits enhanced antimicrobial and antioxidant properties. The fluorinated analog, 6-Fluoro-4-chromanone, shows different pharmacokinetic properties due to the electronegativity of fluorine .

Activité Biologique

6-Methyl-4-chromanone, a member of the chromanone family, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. This article will delve into the biological activity of this compound, highlighting its anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of chromanone, which consists of a benzopyran-4-one scaffold. The methyl group at the 6-position influences its biological properties and reactivity. The general structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study assessed its efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.0 | Induction of apoptosis and cell cycle arrest |

| HCT-116 | 30.5 | Down-regulation of CDK4 and Bcl-2; up-regulation of P53 and Bax |

The compound induced apoptosis in MCF-7 cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. Additionally, it was found to down-regulate cyclin-dependent kinase 4 (CDK4) and Bcl-2 expression levels, which are crucial for cell cycle regulation and survival respectively .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays. It demonstrated strong free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 15 µM |

| Lipid Peroxidation Inhibition | Inhibition = 80% at 50 µg/mL |

These findings indicate that the compound effectively reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation, suggesting its potential utility in preventing oxidative damage .

Antimicrobial Activity

The antimicrobial properties of this compound were investigated against various pathogens. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It was tested in vitro for its ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of TNF-alpha Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced tumor necrosis factor-alpha (TNF-alpha) levels by approximately 50% at concentrations as low as 20 µg/mL. This suggests that the compound could be beneficial in managing inflammatory conditions .

Propriétés

IUPAC Name |

6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXEPLSJAVTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342778 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-75-2 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.